molecular formula C15H11NO3 B2371581 (Z)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one CAS No. 904010-47-5

(Z)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2371581
CAS No.: 904010-47-5
M. Wt: 253.257
InChI Key: GQEJWALMKZTDDM-MLPAPPSSSA-N
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Description

(Z)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a benzofuran derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core with a hydroxy group at the 6-position, a methyl group at the 4-position, and a pyridin-3-ylmethylene substituent at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves the condensation of 6-hydroxy-4-methylbenzofuran-3(2H)-one with pyridine-3-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzofuran core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridin-3-ylmethylene group can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-oxo-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one.

    Reduction: Formation of 6-hydroxy-4-methyl-2-(pyridin-3-ylmethyl)benzofuran-3(2H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (Z)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and pyridin-3-ylmethylene groups play crucial roles in its biological activity. For instance, the hydroxy group can participate in hydrogen bonding and redox reactions, while the pyridin-3-ylmethylene group can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-ylmethylene group differentiates it from other benzofuran derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications .

Properties

IUPAC Name

(2Z)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-9-5-11(17)7-12-14(9)15(18)13(19-12)6-10-3-2-4-16-8-10/h2-8,17H,1H3/b13-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEJWALMKZTDDM-MLPAPPSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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